molecular formula C28H28N2O5S2 B12819326 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate

Cat. No.: B12819326
M. Wt: 536.7 g/mol
InChI Key: ODBOFMVAZOVSJE-IBGZPJMESA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include sulfonamides, vinyl compounds, and fluorenylmethoxycarbonyl (Fmoc) protected amino acids. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and catalyst presence can significantly influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Dimethylphenyl)sulfonamido derivatives: These compounds share the sulfonamido group and may exhibit similar biological activities.

    Fluorenylmethoxycarbonyl (Fmoc) protected amino acids: These compounds are used in peptide synthesis and share structural similarities with the target compound.

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28N2O5S2

Molecular Weight

536.7 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioate

InChI

InChI=1S/C28H28N2O5S2/c1-18-13-15-21(16-14-18)37(32,33)30(4)20(3)35-27(36)19(2)29-28(31)34-17-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,19,26H,3,17H2,1-2,4H3,(H,29,31)/t19-/m0/s1

InChI Key

ODBOFMVAZOVSJE-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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